molecular formula C23H24N2O3S B4990894 1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine

1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine

Cat. No. B4990894
M. Wt: 408.5 g/mol
InChI Key: QDFYIQQGHHEJGI-UHFFFAOYSA-N
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Description

1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine, also known as BPP, is a chemical compound that has been extensively studied for its potential use in scientific research. BPP belongs to the class of piperazine compounds and is known for its unique pharmacological properties.

Mechanism of Action

1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine acts as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain perception. 1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine also acts as an agonist of the sigma-1 receptor, which is involved in the regulation of cellular stress response and calcium signaling.
Biochemical and Physiological Effects:
1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine has several advantages for use in lab experiments. It is highly selective for the 5-HT1A receptor and sigma-1 receptor, which reduces the risk of off-target effects. 1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine is also relatively easy to synthesize and can be obtained in high purity. However, 1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine has limitations as well. It has poor solubility in water, which can make it difficult to administer in animal models. 1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on 1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine. One area of interest is the development of more potent and selective analogs of 1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine. Another area of interest is the investigation of 1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine's potential use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, 1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine's potential use in the treatment of cancer and other diseases is an area of ongoing research.

Synthesis Methods

The synthesis of 1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine involves the reaction between 4-phenoxybenzenesulfonyl chloride and benzylpiperazine in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields 1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine in high purity.

Scientific Research Applications

1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer effects. 1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

1-benzyl-4-(4-phenoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c26-29(27,23-13-11-22(12-14-23)28-21-9-5-2-6-10-21)25-17-15-24(16-18-25)19-20-7-3-1-4-8-20/h1-14H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFYIQQGHHEJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(4-phenoxyphenyl)sulfonylpiperazine

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